3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine
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Overview
Description
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine is a complex organic compound with a unique structure that includes an arsenic atom bonded to a phenyl group and a thioalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine typically involves multi-step organic reactions. One common method starts with the preparation of the phenylarsine oxide, which is then reacted with 3-amino-4-hydroxyphenyl compounds under controlled conditions to form the intermediate. This intermediate is further reacted with thioalanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Scientific Research Applications
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Similar structure but lacks the arsenic atom.
4-Hydroxyphenylalanine: Contains a similar phenyl group but different functional groups.
Uniqueness
The presence of the arsenic atom in 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine makes it unique compared to other similar compounds
Properties
IUPAC Name |
2-amino-3-[(3-amino-4-hydroxyphenyl)-phenylarsanyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17AsN2O3S/c17-12-8-11(6-7-14(12)19)16(10-4-2-1-3-5-10)22-9-13(18)15(20)21/h1-8,13,19H,9,17-18H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFDPQDRNFBLLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC(=C(C=C2)O)N)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17AsN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907662 |
Source
|
Record name | S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102516-61-0 |
Source
|
Record name | Alanine, 3-(((3-amino-4-hydroxyphenyl)phenylarsino)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102516610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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